3-Fluoro-4-hydroxy-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
3-fluoro-4-hydroxy-5-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNHIHWYZUWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20737846 | |
| Record name | 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208917-60-5 | |
| Record name | 3-Fluoro-4-hydroxy-5-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20737846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Fluorination: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as elemental fluorine or fluorinating agents like N-fluorobenzenesulfonimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxy-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or sodium borohydride, are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions or with the aid of a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
3-Fluoro-4-hydroxy-5-nitrobenzonitrile has been studied for its potential as an anticancer agent. Fluorinated compounds are known to enhance the biological activity of drugs due to their unique electronic properties. The introduction of fluorine can improve the lipophilicity and metabolic stability of drug candidates, making them more effective in targeting cancer cells.
Case Study: Synthesis of Anticancer Compounds
A study demonstrated the synthesis of a series of fluorinated benzonitriles, including this compound, which showed promising results in inhibiting tumor growth in vitro. The structure-activity relationship (SAR) analysis indicated that the presence of the nitro group significantly enhances the compound's potency against specific cancer cell lines .
Agrochemistry
Pesticides and Herbicides
Fluorinated compounds are widely used in the development of agrochemicals due to their increased potency and reduced environmental impact. This compound can be utilized as a building block for synthesizing novel pesticides and herbicides.
Case Study: Development of Herbicides
Research has shown that introducing fluorine into herbicide structures can lead to improved herbicidal activity. A compound derived from this compound demonstrated enhanced efficacy against a range of weed species while exhibiting lower toxicity to non-target organisms .
Material Science
Polymer Additives
Fluorinated compounds like this compound are also explored as additives in polymer chemistry. Their unique properties can enhance thermal stability and chemical resistance in polymers.
Case Study: Fluorinated Polymers
In a recent study, this compound was incorporated into polymer matrices, resulting in materials with superior thermal and mechanical properties compared to non-fluorinated counterparts. These materials showed promise for applications in electronics and coatings .
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps, including nitration and fluorination reactions. The methods employed often emphasize high yields and purity, making the compound suitable for industrial applications.
Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Nitration | Nitric Acid | 85 |
| 2 | Fluorination | Fluorinating Agent | 90 |
| 3 | Hydroxylation | Hydroxylating Agent | 80 |
This table summarizes a typical synthesis pathway highlighting key reactions and yields achieved during the process.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the nitro group can facilitate electron transfer reactions, while the hydroxyl and fluorine groups can influence the compound’s binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Polarity: Hydroxyl groups increase polarity and hydrogen-bond donor (HBD) capacity (e.g., 3-Fluoro-5-hydroxybenzonitrile ). Methoxy (in 1137869-92-1 ) or ethoxy (in 1017778-99-2 ) groups reduce polarity compared to hydroxyl, raising logP values.
Electron-Withdrawing Groups :
- Nitro groups (e.g., 1123172-88-2 ) significantly lower electron density, enhancing reactivity in electrophilic substitutions.
- Fluorine and nitrile further stabilize negative charge distribution.
Steric and Electronic Modifications: Chlorine (in 1017778-99-2 ) introduces steric bulk and alters electronic properties compared to fluorine. Difluoro derivatives (e.g., 2967-54-6 ) exhibit stronger electron-withdrawing effects than mono-fluoro analogs.
Molecular Weight and Solubility: Nitro-containing compounds (e.g., 1137869-92-1 , 1123172-88-2 ) have higher molecular weights (~180–200 g/mol), reducing aqueous solubility compared to non-nitro analogs (e.g., 137.11 g/mol for 473923-95-4 ).
Biological Activity
3-Fluoro-4-hydroxy-5-nitrobenzonitrile is an organic compound with a distinctive chemical structure that incorporates a fluorine atom, a hydroxyl group, and a nitro group on a benzonitrile framework. This unique combination of functional groups endows the compound with various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C7H4FNO3
- Molecular Weight : 173.11 g/mol
- Chemical Structure : The compound features a benzene ring substituted with a fluorine atom at the meta position relative to the hydroxyl group and a nitro group at the para position.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Reactive Intermediates : The nitro group can generate reactive intermediates that may form covalent bonds with biomolecules, altering their function and leading to therapeutic effects.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications as an antibacterial agent. The mechanism likely involves interference with bacterial cell wall synthesis or function .
Anticancer Potential
Research has also highlighted the compound's anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and U-251 (glioblastoma) cells. The IC50 values for these cell lines were reported at approximately 7.7 µM, indicating potent cytotoxicity against cancer cells while showing less toxicity towards normal cells .
Case Studies
-
Antimicrobial Activity :
- A study evaluated the effectiveness of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as an antibacterial agent.
-
Anticancer Activity :
- In another study, the compound was tested on various cancer cell lines. It was found to significantly reduce cell viability in MCF7 cells with an IC50 of 8 µM, while exhibiting selective toxicity over normal fibroblast cells.
Data Table
Here is a summary of key biological activities and their respective IC50 values:
| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | E. coli | 32 | Inhibition of cell wall synthesis |
| Antimicrobial | Staphylococcus aureus | 16 | Disruption of cellular functions |
| Anticancer | MCF7 (breast cancer) | 8 | Induction of apoptosis |
| Anticancer | U-251 (glioblastoma) | 7.7 | Cell cycle arrest and apoptosis |
Q & A
Basic: What are the common synthetic routes for preparing 3-Fluoro-4-hydroxy-5-nitrobenzonitrile?
Methodological Answer:
The synthesis typically involves sequential functionalization of a benzonitrile precursor. A plausible route is:
Nitration : Introduce the nitro group at the meta position relative to the hydroxyl group. Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Fluorination : Electrophilic fluorination via diazonium salt intermediates (e.g., Balz-Schiemann reaction) or halogen exchange (e.g., using KF in polar aprotic solvents) .
Hydroxylation : Direct oxidation of a methyl group or hydrolysis of a protected ether (e.g., BBr₃-mediated deprotection of a methoxy group) .
Key Validation : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm regiochemistry using NOESY NMR .
Advanced: How can regioselectivity challenges in the nitration step be systematically addressed?
Methodological Answer:
Regioselectivity is influenced by electronic and steric effects:
- Directing Groups : The hydroxyl group activates the para position, but steric hindrance from the nitrile may shift nitration to the meta position. Use computational modeling (DFT calculations) to predict transition-state energies .
- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to alter electronic effects, then deprotect post-nitration .
- Reagent Optimization : Substitute mixed acid with acetyl nitrate (AcONO₂) in non-polar solvents to reduce competing side reactions .
Validation : Compare experimental results with predicted regioselectivity using X-ray crystallography (SHELX refinement ).
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) at 60°C, leveraging the compound’s moderate polarity .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for high-purity isolation. Monitor fractions via TLC (Rf ≈ 0.3 under UV 254 nm) .
- HPLC : Utilize reverse-phase C18 columns with a gradient elution (0.1% TFA in water/acetonitrile) for analytical validation .
Advanced: How should researchers resolve conflicting NMR data (e.g., unexpected coupling constants)?
Methodological Answer:
- 2D NMR : Perform HSQC and HMBC to assign proton-carbon correlations, especially for overlapping signals near δ 7.5–8.5 ppm .
- Solvent Effects : Re-run spectra in deuterated DMSO to enhance resolution of hydroxyl protons and reduce aggregation .
- Computational Validation : Compare experimental coupling constants (e.g., ) with DFT-simulated values (Gaussian 16, B3LYP/6-311+G(d,p)) .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- FT-IR : Confirm nitrile (C≡N stretch ~2230 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and hydroxyl (broad peak ~3300 cm⁻¹) groups .
- F NMR : Identify fluorine environment (δ -110 to -120 ppm, coupling with adjacent protons) .
- X-ray Crystallography : Resolve spatial arrangement using SHELXL for refinement, focusing on hydrogen-bonding networks involving the hydroxyl group .
Advanced: How does the electronic nature of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Nitrile as a Meta-Director : The electron-withdrawing nitrile group deactivates the ring, favoring electrophilic substitution at the meta position relative to fluorine .
- Reduction Studies : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, altering reactivity. Monitor via in situ IR for NH₂ formation .
- Oxidation Pathways : The hydroxyl group can be oxidized to a ketone (e.g., using KMnO₄ in acidic conditions), but competing nitrile hydrolysis requires pH control .
Advanced: What computational approaches predict the compound’s interactions in catalytic systems?
Methodological Answer:
- Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using AutoDock Vina, focusing on hydrogen bonds between the hydroxyl group and active sites .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (Gaussian 16) to assess charge-transfer potential in photoactive applications .
- Solvent Modeling : Use COSMO-RS to predict solubility parameters in non-polar solvents, critical for reaction optimization .
Advanced: How to address contradictory literature data on reaction yields or mechanistic pathways?
Methodological Answer:
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare yield distributions across studies, accounting for variables like catalyst loading or solvent purity .
- Mechanistic Probes : Use isotopic labeling (e.g., O in the nitro group) to track pathway intermediates via LC-MS .
- Reproducibility Protocols : Publish detailed reaction logs (temperature ramps, impurity profiles) to align community standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
